molecular formula C8H11N3 B14500827 5-Azido-3,4-dimethylhex-3-en-1-yne CAS No. 64803-98-1

5-Azido-3,4-dimethylhex-3-en-1-yne

Cat. No.: B14500827
CAS No.: 64803-98-1
M. Wt: 149.19 g/mol
InChI Key: DGAZIEUYVIBTAP-UHFFFAOYSA-N
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Description

5-Azido-3,4-dimethylhex-3-en-1-yne is an organic compound characterized by the presence of an azido group (-N₃) attached to a hex-3-en-1-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-3,4-dimethylhex-3-en-1-yne typically involves the introduction of the azido group into a pre-formed hex-3-en-1-yne structure. One common method is the diazo transfer reaction, where a diazo compound is reacted with an azide source under mild conditions. This reaction can be facilitated by using a catalyst such as copper(I) or a phosphine ligand .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazo transfer reactions using automated flow reactors to ensure consistent quality and yield. The use of stable and safe diazo transfer reagents, such as 2-azido-1,3-dimethylimidazolinium chloride, is preferred to minimize the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

5-Azido-3,4-dimethylhex-3-en-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Azido-3,4-dimethylhex-3-en-1-yne involves its reactivity with various molecular targets:

Properties

CAS No.

64803-98-1

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-azido-3,4-dimethylhex-3-en-1-yne

InChI

InChI=1S/C8H11N3/c1-5-6(2)7(3)8(4)10-11-9/h1,8H,2-4H3

InChI Key

DGAZIEUYVIBTAP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C(C)C#C)C)N=[N+]=[N-]

Origin of Product

United States

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